molecular formula C15H10N2O5S4 B4803794 1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B4803794
M. Wt: 426.5 g/mol
InChI Key: RCSCXFDKMUFCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core substituted with two thienylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:

    Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Thienylsulfonyl Groups: The benzimidazole core is then reacted with thienylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding a simpler benzimidazole derivative.

    Substitution: The thienylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The thienylsulfonyl groups can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The benzimidazole core may also play a role in binding to DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazole
  • 1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-imidazol-2-one
  • 1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-pyrimidin-2-one

Uniqueness

1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of both the benzimidazole core and the thienylsulfonyl groups This combination imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

1,3-bis(thiophen-2-ylsulfonyl)benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5S4/c18-15-16(25(19,20)13-7-3-9-23-13)11-5-1-2-6-12(11)17(15)26(21,22)14-8-4-10-24-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSCXFDKMUFCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N2S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 2
1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 3
1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 4
1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 5
Reactant of Route 5
1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 6
1,3-bis(2-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.